molecular formula C15H32N2O5S2 B605427 Amino-ethyl-SS-PEG3-NHBoc CAS No. 2144777-87-5

Amino-ethyl-SS-PEG3-NHBoc

Cat. No. B605427
CAS RN: 2144777-87-5
M. Wt: 384.55
InChI Key: BFVUUEPIJZMMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-ethyl-SS-PEG3-NHBoc is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain .


Synthesis Analysis

Amino-ethyl-SS-PEG3-NHBoc is used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .


Molecular Structure Analysis

The molecular weight of Amino-ethyl-SS-PEG3-NHBoc is 384.55 . Its formula is C15H32N2O5S2 . The InChI key is BFVUUEPIJZMMKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Amino-ethyl-SS-PEG3-NHBoc has a molecular weight of 384.56 . It appears as a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

“Amino-ethyl-SS-PEG3-NHBoc” is primarily used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Targeted Cancer Therapy

The use of “Amino-ethyl-SS-PEG3-NHBoc” in ADCs allows for targeted therapy . This means the drug (the cytotoxic payload) is specifically targeted to the cancer cells, which can result in fewer side effects compared to traditional chemotherapy .

Bio-conjugation

“Amino-ethyl-SS-PEG3-NHBoc” contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain . This structure makes it suitable for bio-conjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

Drug Delivery Systems

The cleavable disulfide linker in “Amino-ethyl-SS-PEG3-NHBoc” can be used to develop advanced drug delivery systems . The disulfide bond is stable in extracellular conditions but can be cleaved in the reductive environment inside cells, releasing the drug .

Improving Solubility and Stability of Drugs

The PEG (polyethylene glycol) part of “Amino-ethyl-SS-PEG3-NHBoc” can improve the solubility and stability of drugs . PEGylation, the process of attaching PEG, can enhance the pharmacokinetic properties of drugs, increasing their circulating time and improving their absorption .

Research and Development

“Amino-ethyl-SS-PEG3-NHBoc” is used in research and development in the field of medicinal chemistry . It can be used to synthesize new ADCs for preclinical and clinical evaluation .

Mechanism of Action

Target of Action

Amino-ethyl-SS-PEG3-NHBoc is a chemical compound that is commonly used in bioconjugation and drug delivery applications . The primary target of this compound is the molecule to which it is attached. The aminoethyl functional group in Amino-ethyl-SS-PEG3-NHBoc can be used to facilitate the attachment of the linker molecule to a target molecule through amide bond formation .

Mode of Action

The mode of action of Amino-ethyl-SS-PEG3-NHBoc involves its interaction with its target molecule. The compound contains a disulfide linker, which can be used to introduce a reducible linkage between the target molecule and the PEG chain . This linkage can be cleaved under reducing conditions to release the target molecule .

Biochemical Pathways

The biochemical pathways affected by Amino-ethyl-SS-PEG3-NHBoc are largely dependent on the target molecule to which it is attachedThe cleavable disulfide bond allows for the controlled release of these entities in specific environments, such as within cells where reducing conditions are present .

Pharmacokinetics

As a pegylated linker, it is expected to enhance the solubility, stability, and bioavailability of the target molecule .

Result of Action

The result of the action of Amino-ethyl-SS-PEG3-NHBoc is the controlled release of the target molecule or attached entity within specific environments. This can lead to enhanced efficacy of drug delivery systems and improved imaging in diagnostic applications .

Action Environment

The action of Amino-ethyl-SS-PEG3-NHBoc is influenced by environmental factors, particularly the presence of reducing conditions. The disulfide bond in the linker is cleavable under reducing conditions, which are typically found within cells. This allows for the targeted release of the attached entity within the cellular environment .

Safety and Hazards

While specific safety and hazard information for Amino-ethyl-SS-PEG3-NHBoc is not available in the retrieved resources, it is generally recommended to handle such compounds with care, using appropriate personal protective equipment and working in a chemical fume hood .

Future Directions

The future directions of Amino-ethyl-SS-PEG3-NHBoc are likely to be influenced by the ongoing research and development in the field of ADCs. As a cleavable linker, it has potential applications in the design of new ADCs for targeted cancer therapy .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUUEPIJZMMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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